molecular formula C20H27N5O4 B2538391 N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1169973-91-4

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2538391
CAS No.: 1169973-91-4
M. Wt: 401.467
InChI Key: JYTCIXTVKRISEZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 1H-pyrazole core, a structure prevalent in compounds with diverse biological activities. The pyrazole is further functionalized with a 5-methyl group and a critical 4-methylpiperazine-1-carbonyl moiety at the 3-position. The 4-methylpiperazine group is a common pharmacophore known to influence the pharmacokinetic properties of drug candidates, potentially enhancing solubility and bioavailability . This acetamide derivative is connected to a 3,4-dimethoxyphenyl ring system, a structural motif often associated with interaction with various enzyme active sites and biological targets . Compounds integrating pyrazole and piperazine scaffolds have been extensively investigated for their potential as inhibitors of various kinases and other enzymes involved in signal transduction pathways . For instance, selective kinase inhibitors bearing similar structural features have shown promise in preclinical oncology research, particularly in overcoming resistance to targeted therapies . The presence of the methylpiperazine carbonyl group specifically suggests potential for targeted interaction with enzymatic pockets. Consequently, this compound serves as a valuable chemical intermediate or a biological probe for researchers exploring new treatments for cancers, neurodegenerative disorders, and inflammatory diseases . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-14-11-16(20(27)24-9-7-23(2)8-10-24)22-25(14)13-19(26)21-15-5-6-17(28-3)18(12-15)29-4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTCIXTVKRISEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. The structure of this compound suggests that it may exhibit various biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H30N5O2C_{25}H_{30}N_5O_2, with a molecular weight of 468.0 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological properties, and a piperazine moiety that may enhance its pharmacological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , possess a broad spectrum of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds exhibit cytotoxic effects against various carcinoma cell lines, demonstrating significant potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds containing the pyrazole structure have been associated with anti-inflammatory properties. They are believed to modulate pathways involved in inflammation, potentially through the inhibition of cyclooxygenase enzymes .
  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, specifically PDE5. This inhibition can lead to increased levels of cyclic GMP, promoting vasodilation and potentially benefiting conditions such as pulmonary arterial hypertension .

Mechanistic Studies

Recent studies have explored the mechanisms underlying the biological activities of pyrazole derivatives:

  • Cytotoxic Mechanisms : Research has demonstrated that certain pyrazole compounds induce apoptosis in cancer cells through various signaling pathways. For instance, they can activate caspase cascades and modulate Bcl-2 family proteins, leading to cell death .
  • PDE Inhibition and Insulin Sensitivity : Some studies suggest that PDE5 inhibitors can enhance insulin sensitivity in adipocytes by improving mitochondrial function and oxidative phosphorylation pathways . This action may be relevant for metabolic disorders like type 2 diabetes.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • A study on a related pyrazole derivative showed potent anticancer activity against liver and lung carcinoma cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Another investigation indicated that pyrazole compounds could effectively reduce inflammation in models of benign prostatic hyperplasia (BPH), suggesting a mechanism involving the modulation of inflammatory cytokines .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against carcinoma cells
Anti-inflammatoryModulation of inflammatory pathways
PDE InhibitionIncreased cyclic GMP levels
Insulin SensitivityEnhanced mitochondrial function

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of pyrazoles have been shown to induce apoptosis in various cancer cell lines. A study highlighted the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which demonstrated cytotoxic effects against colorectal carcinoma cells. These findings suggest that N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide may similarly possess anticancer properties due to its structural similarities to other active pyrazole derivatives .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Studies on related compounds indicate that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The dual inhibition of these pathways could make this compound a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of pyrazole derivatives in vitro against several human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity in a dose-dependent manner, suggesting that structural modifications can enhance biological activity. This case study underscores the importance of exploring this compound's potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of similar compounds. By analyzing their effects on COX and LOX pathways, researchers found promising results indicating that these compounds could serve as effective anti-inflammatory agents. This research provides a foundation for further studies on this compound's therapeutic applications in inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A-740003: A P2X7 Receptor Antagonist

Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Comparison:

  • Shared Features : Both compounds contain a 3,4-dimethoxyphenylacetamide backbone.
  • Key Differences: A-740003 replaces the pyrazole-piperazine group with a quinolinylamino-cyanoimino substituent. This confers selectivity for the P2X7 receptor, reducing neuropathic pain in rat models (IC₅₀ = 20 nM).
  • Activity: The target compound’s pyrazole-piperazine motif may enhance CNS permeability compared to A-740003’s bulky quinoline group, but its P2X7 affinity remains unverified.

Benzothiazole-Piperazine Acetamide (BZ-IV)

Structure : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
Comparison :

  • Shared Features : Both compounds incorporate a 4-methylpiperazine-acetamide moiety.
  • Key Differences : BZ-IV uses a benzothiazole ring instead of pyrazole, synthesized via coupling of 2-chloroacetamide with N-methylpiperazine.
  • Activity : BZ-IV exhibits anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells), suggesting the target compound’s pyrazole core may offer distinct binding interactions for oncology targets.

Pyrazole Carbothioamides

Structure : 5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide .
Comparison :

  • Shared Features : Both compounds feature a pyrazole ring with methyl and aryl substituents.
  • Key Differences : The carbothioamide group replaces the acetamide linkage, reducing polarity but increasing metabolic stability.
  • Activity : These derivatives show antifungal activity (MIC = 12.5 µg/mL against Candida albicans), highlighting the pyrazole ring’s versatility in antimicrobial design.

5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-3-Carbonitrile

Structure: Pyrazole with 4-nitrophenyl and cyano substituents . Comparison:

  • Shared Features : Both contain a substituted pyrazole core.
  • Key Differences : The absence of a piperazine-acetamide group limits its pharmacokinetic profile but simplifies synthesis.
  • Activity : Exhibits insecticidal properties (LD₅₀ = 0.8 µg/mL against Aphis gossypii), underscoring pyrazole’s role in agrochemical development.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole-acetamide 3,4-Dimethoxyphenyl, 4-methylpiperazine Hypothesized kinase inhibition
A-740003 Quinoline-acetamide Cyanoimino, 5-quinolinylamino P2X7 antagonist (IC₅₀ = 20 nM)
BZ-IV Benzothiazole 4-Methylpiperazine Anticancer (IC₅₀ = 8.2 µM)
Pyrazole Carbothioamide Pyrazole Carbothioamide, 4-nitrophenyl Antifungal (MIC = 12.5 µg/mL)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Pyrazole 4-Nitrophenyl, cyano Insecticidal (LD₅₀ = 0.8 µg/mL)

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